REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:18][CH2:19][CH3:20])(=[O:17])[C:8]1[CH:16]=[CH:15][C:13]([OH:14])=[C:10]([O:11][CH3:12])[CH:9]=1.CS(O[CH2:26][C:27]([F:30])([F:29])[F:28])(=O)=O.C(OCC)C>CN(C)C=O>[F:28][C:27]([F:30])([F:29])[CH2:26][O:14][C:13]1[CH:15]=[CH:16][C:8]([C:7]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][C:10]=1[O:11][CH3:12] |f:0.1.2|
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Name
|
|
Quantity
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62.2 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
58.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)OCC
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(F)(F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated at 120° C. for 15 hours
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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FILTRATION
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Details
|
the reaction was filtered
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Type
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CUSTOM
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Details
|
The filtrate was evaporated in vacuo
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Type
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ADDITION
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Details
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the residue was taken up in a mixture of diethyl ether (375 ml) and isohexane (375 ml)
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated in vacuo to a total volume of 250 ml
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Type
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CUSTOM
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Details
|
the solid which crystallised out
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Type
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FILTRATION
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Details
|
was collected by suction filtration
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Type
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CUSTOM
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Details
|
Drying of the solid in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C=C(C(=O)OCC)C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |